molecular formula C14H20Cl2N4O B2390979 N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride CAS No. 1577977-32-2

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride

Cat. No.: B2390979
CAS No.: 1577977-32-2
M. Wt: 331.24
InChI Key: ZVAPIJMJVSOYHL-UHFFFAOYSA-N
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Description

“N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not available in the retrieved resources.


Chemical Reactions Analysis

Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The specific chemical reactions involving “this compound” are not available in the retrieved resources.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has shown that derivatives of imidazolyl and phenylacetamide, including compounds structurally related to N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of these compounds in developing treatments for seizures induced by maximal electroshock (MES) (Aktürk et al., 2002). Further investigations into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives have confirmed their anticonvulsant effectiveness, with specific substitutions on the N-phenyl ring enhancing activity (Soyer et al., 2004).

Antifungal and Anticancer Applications

Novel imidazole derivatives have been designed and synthesized with the aim of combating drug-resistant fungal infections. These compounds have demonstrated significant antifungal activity against various fungal strains, including Candida albicans, with some showing promising potential as lead compounds for further optimization due to their effective minimum inhibitory concentration (MIC) values (Altındağ et al., 2017). Additionally, certain imidazole-based compounds have been synthesized and studied for their anticancer activity, displaying selective cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells, which indicates their potential as therapeutic agents (Evren et al., 2019).

Molecular Structure and Interactions

The detailed molecular structure of related compounds has been characterized, revealing insights into their stability and interactions. For example, the study of 5-[acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione provided valuable information on the planarity of the imidazolidine-2,4-dione system and its intermolecular hydrogen bonding, which contributes to the compound's stability and potential biological activity (Sethusankar et al., 2002).

Properties

IUPAC Name

2-(methylamino)-N-[(1-methylimidazol-2-yl)-phenylmethyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c1-15-10-12(19)17-13(11-6-4-3-5-7-11)14-16-8-9-18(14)2;;/h3-9,13,15H,10H2,1-2H3,(H,17,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAPIJMJVSOYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(C1=CC=CC=C1)C2=NC=CN2C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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